1-{[5-(4-Chlorophenyl)isoxazol-3-yl]carbonyl}-4-(2-methoxyphenyl)piperazine
Description
Properties
IUPAC Name |
[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3/c1-27-19-5-3-2-4-18(19)24-10-12-25(13-11-24)21(26)17-14-20(28-23-17)15-6-8-16(22)9-7-15/h2-9,14H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHZFERVLGNYKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=NOC(=C3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydroxylamine with α,β-Unsaturated Ketones
A modified Claisen-Schmidt condensation forms the chalcone intermediate, which reacts with hydroxylamine HCl to yield the isoxazole ring.
Example Protocol
-
Chalcone Formation :
-
Isoxazole Cyclization :
Ultrasound-Assisted Synthesis
InCl3-catalyzed cyclization under ultrasound irradiation (40°C, 20 min) enhances reaction efficiency, as demonstrated for related isoxazoles.
Preparation of 4-(2-Methoxyphenyl)piperazine
The piperazine derivative is synthesized via nucleophilic aromatic substitution or reductive amination:
Substitution on Piperazine
-
Methoxyphenyl Introduction :
Coupling Reactions to Form the Target Compound
The final step involves coupling the isoxazole-3-carboxylic acid derivative with 4-(2-methoxyphenyl)piperazine:
Acyl Chloride Method
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Acid Chloride Formation :
-
5-(4-Chlorophenyl)isoxazole-3-carboxylic acid (1.0 equiv) reacts with thionyl chloride (2.0 equiv) in dry DCM (0°C → RT, 2 hr).
-
-
Amide Coupling :
Carbodiimide-Mediated Coupling
Optimization and Catalytic Methods
Solvent and Catalyst Screening
| Condition | Catalyst | Solvent | Temperature | Yield (%) | Source |
|---|---|---|---|---|---|
| Acyl chloride | None | DCM | RT | 75–85 | |
| EDCl/HOBt | None | DMF | RT | 80–90 | |
| Ultrasound-assisted | InCl3 | 50% EtOH | 40°C | 90* |
*Yield for analogous heterocycle synthesis under ultrasound.
Chemical Reactions Analysis
1-{[5-(4-Chlorophenyl)isoxazol-3-yl]carbonyl}-4-(2-methoxyphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
1-{[5-(4-Chlorophenyl)isoxazol-3-yl]carbonyl}-4-(2-methoxyphenyl)piperazine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-{[5-(4-Chlorophenyl)isoxazol-3-yl]carbonyl}-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The piperazine ring can enhance the compound’s binding affinity and selectivity for certain targets, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Structural Analogues in AChE Inhibition
- Compound 68 (Saeedi et al., ):
- Structure : 5-(2-Chlorophenyl)isoxazole-3-carbonyl linked to 4-phenylpiperazine.
- Activity : Exhibited potent AChE inhibition comparable to donepezil, a reference drug for Alzheimer’s disease.
- Comparison : The target compound’s 4-chlorophenyl substituent (vs. 2-chlorophenyl in Compound 68) may enhance steric or electronic interactions with AChE’s catalytic site. Additionally, the 2-methoxyphenyl group on the piperazine (vs. phenyl in Compound 68) could improve binding affinity due to increased electron-donating effects .
Cytotoxicity and Substitution Effects
- Propanamide Derivatives ():
- Compound 18 (phenylpiperazine derivative): Higher cytotoxicity.
- Compound 19 (2-methoxyphenylpiperazine derivative): Reduced cytotoxicity.
- Key Insight : The 2-methoxyphenyl group on the piperazine ring may lower cytotoxicity compared to phenylpiperazine, suggesting a trade-off between activity and toxicity depending on the target pathway .
Enzyme Inhibition (IDH1)
- IDH1 Inhibitor (): Structure: Incorporates 4-(2-methoxyphenyl)piperazine as part of a sulfonamide-based inhibitor. Activity: IC50 <1 µM against mutant IDH1-R132H.
Receptor Binding and Neurological Activity
-
- Structure : Piperazine derivatives with 2-methoxyphenyl groups linked via propyl chains.
- Activity : Demonstrated significant serotonin receptor (5-HT1A) affinity.
- Implication : The target compound’s 2-methoxyphenylpiperazine group may confer affinity for neurological receptors, though its isoxazole-carbonyl linker could alter selectivity .
Antibacterial Activity
- Cinnamyl-Piperazine Derivatives (–12): Structure: 4-(2-methoxyphenyl)piperazine linked to cinnamyl groups. Activity: Potent antibacterial effects against Gram-positive and Gram-negative bacteria.
Biological Activity
The compound 1-{[5-(4-Chlorophenyl)isoxazol-3-yl]carbonyl}-4-(2-methoxyphenyl)piperazine (C21H20ClN3O3) is a piperazine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound features a piperazine ring substituted with an isoxazole moiety and a methoxyphenyl group. Its chemical properties can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C21H20ClN3O3 |
| Molecular Weight | 393.85 g/mol |
| CAS Number | Not available |
| Solubility | Soluble in organic solvents |
1. Anticancer Activity
Research indicates that piperazine derivatives, including this compound, exhibit significant anticancer properties. A study found that similar derivatives showed potent cytotoxic effects against various cancer cell lines, with IC50 values indicating strong activity (Zhang et al., 2014). The presence of the methoxy group was noted to enhance the anticancer activity by improving solubility and bioavailability.
2. Acetylcholinesterase Inhibition
This compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. Virtual screening studies revealed that piperazine derivatives bind effectively to both the peripheral anionic site and the catalytic site of AChE, suggesting potential therapeutic applications in treating cognitive disorders (Varadaraju et al., 2013).
3. Antimicrobial Properties
The compound's antimicrobial activity has also been investigated. Studies have shown that piperazine derivatives can inhibit bacterial growth, with some compounds demonstrating lower IC50 values than standard antibiotics (El-Din et al., 2015). The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of critical metabolic pathways.
Case Study 1: Antitumor Efficacy
A recent study focused on the antitumor efficacy of various piperazine derivatives, including our compound of interest. It was found that compounds with similar structural motifs exhibited IC50 values ranging from 1.61 µg/mL to 2.14 µg/mL against human glioblastoma cells, indicating promising potential for further development as anticancer agents (Kumar et al., 2009).
Case Study 2: Enzyme Inhibition
In a comparative study, several piperazine derivatives were synthesized and tested for their AChE inhibitory activity. The compound exhibited significant inhibition, with a reported IC50 value lower than that of traditional AChE inhibitors, suggesting it could serve as a lead compound for developing new treatments for Alzheimer's disease (Mohan et al., 2014).
The biological activities of 1-{[5-(4-Chlorophenyl)isoxazol-3-yl]carbonyl}-4-(2-methoxyphenyl)piperazine can be attributed to several mechanisms:
- Enzyme Inhibition : The isoxazole moiety plays a crucial role in binding to enzyme active sites.
- Cell Cycle Arrest : Some studies suggest that this compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
- Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, causing disruption.
Q & A
Basic Question: What synthetic routes are recommended for preparing this compound?
Methodological Answer:
The synthesis of this piperazine derivative typically involves multi-step coupling reactions and functional group transformations . Key steps include:
- Isoxazole Ring Formation : Cyclization of a β-diketone intermediate with hydroxylamine under acidic conditions to form the 5-(4-chlorophenyl)isoxazole-3-carboxylic acid moiety .
- Piperazine Functionalization : Coupling of the isoxazole carbonyl group with 4-(2-methoxyphenyl)piperazine via amide bond formation using activating agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) or N-hydroxysuccinimide (NHS) .
- Optimization : Reaction conditions (e.g., anhydrous solvents like DMF, temperature control at 0–25°C) are critical to minimize side reactions such as hydrolysis or racemization .
Example Protocol (Adapted from ):
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Isoxazole synthesis | NH2OH·HCl, EtOH, reflux | 60–70 |
| 2 | Carboxylic acid activation | EDC, NHS, DMF, 0°C → RT | 85–90 |
| 3 | Amide coupling with piperazine | 4-(2-Methoxyphenyl)piperazine, DIPEA | 70–75 |
Basic Question: How is the compound’s structure validated experimentally?
Methodological Answer:
Structural confirmation requires multi-technique analysis :
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~424) .
- X-ray Crystallography : Resolves π-stacking interactions between aromatic rings and hydrogen-bonding patterns (e.g., C–H⋯O bonds in piperazine derivatives) .
Advanced Question: How can computational methods resolve electronic properties and reactivity?
Methodological Answer:
Density Functional Theory (DFT) is used to predict:
- Electrostatic Potential (MESP) : Identifies nucleophilic/electrophilic sites (e.g., electron-deficient isoxazole carbonyl vs. electron-rich methoxyphenyl group) .
- Frontier Molecular Orbitals (HOMO-LUMO) : Calculates energy gaps (~4.5 eV) to assess stability and charge-transfer interactions .
- Natural Bond Orbital (NBO) Analysis : Quantifies hyperconjugation effects (e.g., lone-pair donation from piperazine nitrogen to adjacent σ* orbitals) .
Example Workflow:
Optimize geometry using B3LYP/6-311++G(d,p) basis set.
Simulate IR/Raman spectra for vibrational mode assignments.
Compare computed NMR chemical shifts with experimental data to validate models .
Advanced Question: How to address contradictions in reported pharmacological data for piperazine derivatives?
Methodological Answer:
Conflicting bioactivity data (e.g., serotonin receptor affinity vs. cytotoxicity) arise from structural subtleties and assay variability . Resolution strategies include:
- Structure-Activity Relationship (SAR) Studies :
- Standardized Assay Conditions :
Example Data Reconciliation:
| Study | Activity (IC₅₀) | Assay System | Key Variable |
|---|---|---|---|
| A | 12 nM | HEK-293, 5-HT7 receptor | 10% FBS in media |
| B | 450 nM | CHO-K1, 5-HT7 receptor | Serum-free conditions |
Hypothesis: Serum proteins in Study A may sequester the compound, artificially lowering potency .
Advanced Question: What strategies optimize bioavailability for in vivo studies?
Methodological Answer:
Enhance pharmacokinetic properties through:
- Prodrug Design : Introduce ester groups (e.g., acetylated piperazine) to improve membrane permeability, with enzymatic hydrolysis in vivo .
- Salt Formation : Prepare hydrochloride salts to enhance aqueous solubility (e.g., 1–5 mg/mL in PBS) .
- Co-crystallization : Use co-formers like succinic acid to stabilize the amorphous phase and prolong half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
